1-(Bromomethyl)-1-(cyclohexylmethoxy)cyclohexane
Description
1-(Bromomethyl)-1-(cyclohexylmethoxy)cyclohexane is an organic compound that features a bromomethyl group and a cyclohexylmethoxy group attached to a cyclohexane ring. This compound is of interest in organic chemistry due to its potential reactivity and applications in various fields.
Properties
Molecular Formula |
C14H25BrO |
|---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(cyclohexylmethoxy)cyclohexane |
InChI |
InChI=1S/C14H25BrO/c15-12-14(9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h13H,1-12H2 |
InChI Key |
SQNBYZYYAQUZLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2(CCCCC2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(cyclohexylmethoxy)cyclohexane typically involves the bromination of a suitable precursor. One possible route is the bromination of 1-(cyclohexylmethoxy)cyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(cyclohexylmethoxy)cyclohexane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium methoxide, and ammonia.
Elimination Reactions: Strong bases like potassium tert-butoxide are often used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as alcohols, ethers, or amines.
Elimination Reactions: Alkenes are typically formed.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
1-(Bromomethyl)-1-(cyclohexylmethoxy)cyclohexane may have applications in:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in drug development due to its reactivity.
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-1-(cyclohexylmethoxy)cyclohexane
- 1-(Iodomethyl)-1-(cyclohexylmethoxy)cyclohexane
- 1-(Hydroxymethyl)-1-(cyclohexylmethoxy)cyclohexane
Uniqueness
1-(Bromomethyl)-1-(cyclohexylmethoxy)cyclohexane is unique due to the presence of the bromomethyl group, which is more reactive than its chloro or iodo counterparts. This reactivity can be advantageous in certain synthetic applications.
Biological Activity
1-(Bromomethyl)-1-(cyclohexylmethoxy)cyclohexane is an organic compound with significant potential in various biological applications. This article delves into its biological activity, focusing on its synthesis, structural characteristics, and interactions with biological systems.
The molecular formula of this compound is C13H19BrO, with a molecular weight of approximately 273.19 g/mol. It is characterized by a bromomethyl group and a cyclohexylmethoxy moiety, contributing to its stability and reactivity. The compound typically exists as a liquid at room temperature, with a boiling point around 76-77 °C and a density of 1.269 g/mL at 25 °C.
The synthesis of this compound often involves the bromination of cyclohexylmethanol. Various methods can be employed for this process, including:
- Bromination in Acetic Acid : Utilizing bromine in acetic acid as a solvent.
- Nucleophilic Substitution : Involving nucleophiles to replace the bromine atom in further synthetic pathways.
Research indicates that this compound can act as a reagent in organic transformations, particularly through nucleophilic substitutions. Its ability to form stable intermediates makes it valuable for synthesizing derivatives with enhanced biological activities.
Case Studies
Several studies have explored the biological implications of compounds structurally similar to this compound:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown promise in inhibiting specific enzymes involved in metabolic pathways. For instance, modifications to the cyclohexyl group can enhance binding affinity to target proteins, leading to increased inhibitory effects on enzymes such as phosphodiesterases .
- Neuroprotective Effects : Research on related compounds suggests potential neuroprotective properties. For example, derivatives have been tested for their ability to protect neuronal cells from oxidative stress, indicating that structural modifications can significantly influence biological outcomes .
Comparative Analysis
A comparative analysis with other halogenated compounds reveals unique aspects of this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (Bromomethyl)cyclopentane | Five-membered ring | Smaller ring size leading to different reactivity |
| (Bromomethyl)cyclopropane | Three-membered ring | Highly strained structure affecting reactivity |
| Cyclohexylmethyl chloride | Chlorinated variant | Contains chlorine instead of bromine |
| 1-(Bromomethyl)-1-methylcyclohexane | Methyl-substituted | Different alkyl substitution affecting properties |
The uniqueness of this compound lies in its six-membered ring structure combined with the bromomethyl and cyclohexylmethoxy groups, providing both stability and versatility for various chemical transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
